molecular formula C8H17N B3273762 3,4-Dimethylcyclohexan-1-amine CAS No. 59477-38-2

3,4-Dimethylcyclohexan-1-amine

Cat. No. B3273762
CAS RN: 59477-38-2
M. Wt: 127.23 g/mol
InChI Key: PKVFZJADFGHKEM-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 59477-38-2 . It has a molecular weight of 127.23 and its molecular formula is C8H17N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 26 bonds. There are 9 non-H bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 47 °C (Press: 6 Torr), a density of 0.826±0.06 g/cm3 (Predicted), and a pKa of 10.62±0.70 (Predicted) .

Mechanism of Action

3,4-Dimethylcyclohexan-1-amine acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in alertness, attention, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular system, including an increase in heart rate, blood pressure, and cardiac output. It also increases the rate of respiration and can cause bronchodilation. This compound has been shown to have a significant effect on the gastrointestinal system, including an increase in gastric acid secretion and motility.

Advantages and Limitations for Lab Experiments

3,4-Dimethylcyclohexan-1-amine has several advantages in lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

3,4-Dimethylcyclohexan-1-amine has several potential future directions, including its use as a building block for the synthesis of new drugs with improved efficacy and safety profiles. It also has potential applications in the development of new metal-based catalysts for organic synthesis. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of research, including medicinal chemistry, drug development, and organic synthesis. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in various fields of research.

Scientific Research Applications

3,4-Dimethylcyclohexan-1-amine has been extensively studied in medicinal chemistry and drug development. It is used as a building block in the synthesis of various drugs, including antidepressants, antipsychotics, and analgesics. This compound has also been used as a ligand in the development of metal-based catalysts for organic synthesis.

properties

IUPAC Name

3,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFZJADFGHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310670
Record name 3,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59477-38-2
Record name 3,4-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59477-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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